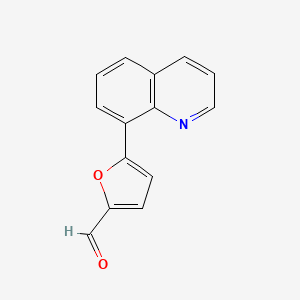
5-(Quinolin-8-yl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Quinolin-8-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9NO2/c16-9-11-6-7-13(17-11)12-5-1-3-10-4-2-8-15-14(10)12/h1-9H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 223.23 . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Biomass-derived Chemicals for Green Synthesis
5-(Quinolin-8-yl)furan-2-carbaldehyde and its derivatives, specifically furan-2-carbaldehydes, are recognized for their role as efficient green C1 building blocks in chemical synthesis. A notable application involves the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage, which does not require the protection of functional groups like hydroxyl, carboxyl, amide, or secondary amino groups. Conjugated N,O-tridentate copper complexes have been identified as novel photoinitiators in this process, highlighting the potential of these compounds in sustainable chemistry and the development of bioactive molecules (Yu et al., 2018).
Advanced Material Synthesis
The compound has also found applications in the synthesis of advanced materials, such as aluminum and zinc complexes supported by pyrrole-based ligands. These materials demonstrate activity in the ring-opening polymerization of ε-caprolactone, indicating their potential utility in the production of biodegradable polymers. The complexation of these compounds forms structures that are active catalysts for polymerization processes, offering a pathway to environmentally friendly material synthesis (Qiao et al., 2011).
Fluorescent Chemosensors
Derivatives of this compound have been studied for their applications as fluorescent chemosensors, particularly for the detection of alkali and alkali-earth metal ions. Crown-containing arylimines of similar structures exhibit tautomeric equilibrium between benzenoid and quinoid forms, which shifts upon complexation with metal ions. This shift is accompanied by diagnostic changes in absorption and emission spectra, making these compounds valuable for the development of new types of fluorescent tautomeric chemosensors (Dubonosov et al., 2008).
Antimicrobial and Antioxidant Agents
Novel furan/benzofuran C-2 coupled quinoline hybrids have been synthesized and evaluated for their antioxidant and antimicrobial properties. These compounds demonstrate significant activity, suggesting their role in the development of new antimicrobial and antioxidant agents. The study highlights the importance of furan/benzofuran coupled heterocycles in enhancing activity, with in silico ADME analysis indicating that these compounds are promising candidates for further pharmacological development (Rajpurohit et al., 2017).
Novel Quinolinecarbaldehydes for Electrochemical Studies
Research into selected quinolinecarbaldehydes and their Schiff base derivatives has revealed new methods for synthesis and electrochemical characterization. These compounds have been shown to exhibit specific electrochemical properties that correlate strongly with their chemical structure, offering insights into the development of materials with tailored redox characteristics (Wantulok et al., 2020).
Eigenschaften
IUPAC Name |
5-quinolin-8-ylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-9-11-6-7-13(17-11)12-5-1-3-10-4-2-8-15-14(10)12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJAADBRBPGQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(O3)C=O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2631246.png)
![(Z)-1-benzyl-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631247.png)

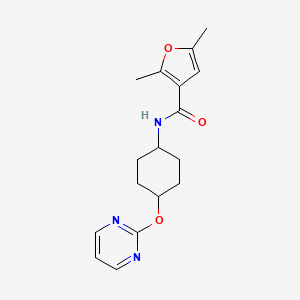
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631252.png)
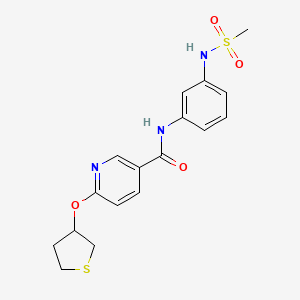
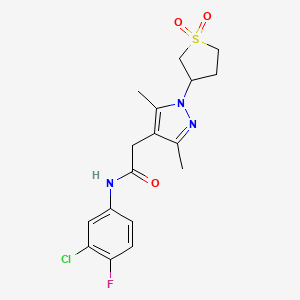
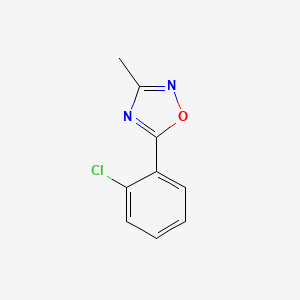

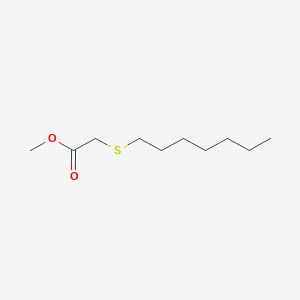
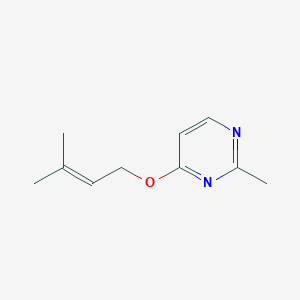

![2-(2,4-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2631268.png)

